molecular formula C21H28N6O5S B13998864 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid CAS No. 50508-00-4

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid

Cat. No.: B13998864
CAS No.: 50508-00-4
M. Wt: 476.6 g/mol
InChI Key: STCWSANNEFLYOS-UHFFFAOYSA-N
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Description

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. The starting material is often 2,4-diamino-6-phenyl-1,3,5-triazine, which undergoes a series of reactions to introduce the phenoxy and acetamide groups. Common reagents used in these reactions include phenol derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The triazine ring and phenoxy group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

50508-00-4

Molecular Formula

C21H28N6O5S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid

InChI

InChI=1S/C19H22N6O2.C2H6O3S/c1-19(2)24-17(20)23-18(21)25(19)14-9-6-10-15(11-14)27-12-16(26)22-13-7-4-3-5-8-13;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5)

InChI Key

STCWSANNEFLYOS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3)N)N)C

Origin of Product

United States

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